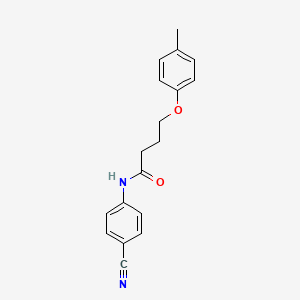

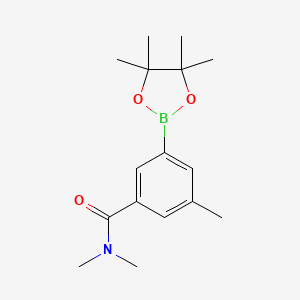

5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid, also known as DB844, is a novel compound that has been studied for its potential as an anti-tuberculosis drug. TB is one of the leading causes of death worldwide, and the emergence of multidrug-resistant strains has made the development of new drugs a priority. DB844 has shown promising results in preclinical studies and is currently undergoing clinical trials.

Scientific Research Applications

Enzyme Metabolism and Drug Development

Studies on compounds structurally related to 5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid have revealed insights into their metabolism by cytochrome P450 enzymes, crucial for drug development. For example, Mette G. Hvenegaard et al. (2012) investigated the metabolism of a novel antidepressant, identifying the roles of CYP2D6, CYP2C9, and other enzymes in oxidative metabolism, which could be relevant for understanding the metabolic pathways of similar compounds (Hvenegaard et al., 2012).

Synthesis and Characterization of Derivatives

Research on the synthesis and characterization of derivatives related to 5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid has been conducted to explore their potential applications. F. Al-Omran et al. (2014) developed a new route for synthesizing chromene derivatives, studying their spectroscopic properties and X-ray structures, and evaluating their antitumor activity (Al-Omran et al., 2014).

Natural Product Derivatives and Bioactivity

Compounds derived from natural products similar to 5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid have shown significant bioactivity. C. Jeffrey et al. (2014) isolated prenylated benzoic acid derivatives from Piper kelleyi, demonstrating their antiherbivore properties, which highlights the potential for discovering bioactive compounds from natural sources (Jeffrey et al., 2014).

Crystal Engineering and Supramolecular Assemblies

The field of crystal engineering has explored the formation of supramolecular assemblies involving benzoic acid derivatives. K. Arora and V. Pedireddi (2003) studied the crystal engineering of supramolecular assemblies of 1,2,4,5-benzenetetracarboxylic acid with aza donor molecules, providing insights into molecular interaction and assembly principles that could be applicable to derivatives of 5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid (Arora & Pedireddi, 2003).

Corrosion Inhibition and Material Science

Derivatives of piperidine and benzoic acid have been investigated for their applications in material science, particularly as corrosion inhibitors. M. E. Belghiti et al. (2018) conducted a theoretical study on Piperine derivatives, including piperidin-1-yl compounds, exploring their interaction with iron surfaces and evaluating their corrosion inhibition efficiency, demonstrating the potential of these compounds in protecting materials from corrosion (Belghiti et al., 2018).

properties

IUPAC Name |

5-(dimethylsulfamoyl)-2-piperidin-1-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-15(2)21(19,20)11-6-7-13(12(10-11)14(17)18)16-8-4-3-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFRGLNGURZGBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

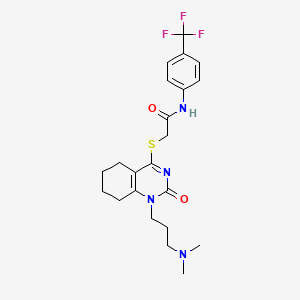

![(1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2865182.png)

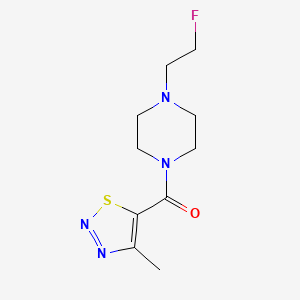

![N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2865186.png)

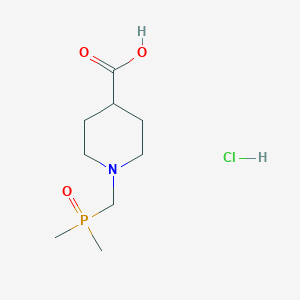

![Methyl 6-(2-aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2865187.png)

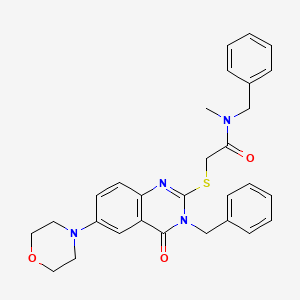

![2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2865189.png)